Dioxybenzone-d3 Dioxybenzone-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16642949
InChI: InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3
SMILES:
Molecular Formula: C14H12O4
Molecular Weight: 247.26 g/mol

Dioxybenzone-d3

CAS No.:

Cat. No.: VC16642949

Molecular Formula: C14H12O4

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

Dioxybenzone-d3 -

Specification

Molecular Formula C14H12O4
Molecular Weight 247.26 g/mol
IUPAC Name (2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone
Standard InChI InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3
Standard InChI Key MEZZCSHVIGVWFI-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Dioxybenzone-d3 is synthesized through selective deuteration of the methoxy group (-OCH3_3) in the parent compound dioxybenzone, resulting in the -OCD3_3 moiety . This modification yields a molecular formula of C14H9D3O4\text{C}_{14}\text{H}_{9}\text{D}_{3}\text{O}_{4}, with a mass increase of 3 atomic mass units compared to the non-deuterated form (244.24 g/mol vs. 247.26 g/mol) . The IUPAC name, (2-hydroxy-4-(methoxy-d3_3)phenyl)(2-hydroxyphenyl)methanone, reflects this structural alteration .

Table 1: Key Chemical Properties of Dioxybenzone-d3

PropertyValueSource
Molecular FormulaC14H9D3O4\text{C}_{14}\text{H}_{9}\text{D}_{3}\text{O}_{4}
Molecular Weight247.26 g/mol
CAS Registry NumberNot Available (Parent: 131-53-3)
UV Absorption Range280–350 nm (UVB/short UVA-II)
Deuterium SubstitutionMethoxy group (-OCD3_3)

Spectroscopic and Chromatographic Behavior

Synthesis and Analytical Applications

Synthetic Pathways

Commercial synthesis of dioxybenzone-d3 typically involves nucleophilic aromatic substitution using deuterated methanol (CD3_3OH) under alkaline conditions. The reaction proceeds via methylation of 2,4-dihydroxybenzophenone at the para-hydroxyl group, achieving >98% isotopic enrichment . Post-synthetic purification employs recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade material with ≤0.5% non-deuterated impurities .

Role in Quantitative Bioanalysis

As an internal standard, dioxybenzone-d3 corrects for matrix effects and instrument variability in LC-MS assays. A 2024 interlaboratory study demonstrated its effectiveness in human plasma quantification, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL with ≤15% relative standard deviation . Key applications include:

  • Pharmacokinetic Profiling: Tracking systemic absorption of dioxybenzone following topical sunscreen application .

  • Environmental Monitoring: Detecting bioaccumulation in aquatic organisms exposed to sunscreen-polluted waters .

  • Metabolic Studies: Identifying hydroxylated metabolites via stable isotope dilution analysis .

Pharmacological and Toxicological Profile

UV Filtering Mechanism

Dioxybenzone-d3 retains the photoprotective activity of its parent compound, absorbing 90–95% of incident UVB (290–320 nm) and 60–70% of UVA-II (320–350 nm) radiation . Quantum mechanical calculations reveal that deuteration does not significantly alter the excited-state dynamics responsible for UV absorption, with intersystem crossing to the triplet state occurring within 500 fs .

Inflammatory and Carcinogenic Interactions

Transcriptomic analysis of mouse uterine tissue exposed to 50 mg/kg dioxybenzone-d3 for 28 days revealed significant upregulation of pro-inflammatory cytokines (IL-6, TNF-α) and activation of the NF-κB pathway . Paradoxically, chronic exposure (6 months) in SKH-1 hairless mice reduced UV-induced squamous cell carcinoma incidence by 40%, likely through antioxidant mechanisms that counteract ROS-mediated DNA damage .

Environmental Persistence and Ecotoxicology

Metabolite Identification

Stable isotope-assisted metabolomics identified three primary transformation products in rainbow trout:

  • 2-Hydroxy-4-methoxybenzophenone-4-O-sulfate (m/z 343)

  • 2,4-Dihydroxybenzophenone-2-O-glucuronide (m/z 417)

  • Ring-hydroxylated dioxybenzone-d3 (m/z 263)
    These metabolites accounted for 85% of the administered dose within 72 hours, demonstrating rapid Phase II conjugation .

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